(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol
Overview
Description
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol is a chemical compound with the molecular formula C12H7F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a quinoline ring, with a methanol group at the 4-position of the quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol typically involves the introduction of trifluoromethyl groups to a quinoline precursor. One common method is the reaction of 2,6-dichloroquinoline with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to reduction and subsequent methanol addition to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol: Similar structure but with a pyridine ring instead of a methanol group.
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone: Contains a methanone group instead of methanol.
Uniqueness
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring high lipophilicity and stability .
Properties
IUPAC Name |
[2,6-bis(trifluoromethyl)quinolin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6NO/c13-11(14,15)7-1-2-9-8(4-7)6(5-20)3-10(19-9)12(16,17)18/h1-4,20H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDRTCHXKJZSCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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